2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. One common method involves the use of benzyl alcohol and sodium hydride in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature and then heated to 60°C for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout.
Comparison with Similar Compounds
Similar Compounds
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds have additional substituents on the phenyl ring, which can alter their biological activity.
Uniqueness
2-Isobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high selectivity makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)3-7-10-4-6(9(13)14)8(12)11-7/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
ZBNKMKCCBTULKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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